1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a pyrimidine ring substituted with a 4-methoxyphenyl group at the 6-position and an isopropyl-substituted phenyl group at the amide nitrogen. Its molecular formula is C₂₆H₂₉N₅O₂ (calculated molecular weight: 467.55 g/mol). The methoxy group enhances solubility compared to non-polar substituents, while the isopropylphenyl moiety may influence steric interactions in biological targets .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18(2)22-6-4-5-7-23(22)29-26(31)20-12-14-30(15-13-20)25-16-24(27-17-28-25)19-8-10-21(32-3)11-9-19/h4-11,16-18,20H,12-15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUAHCNMEDJWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Structural Differences and Implications
Amide Substituents :
Kinase Inhibition and Selectivity
- The target compound’s pyrimidine-piperidine scaffold is common in kinase inhibitors (e.g., JAK2, BTK). Its 4-methoxyphenyl group may mimic ATP’s adenine ring, while the isopropylphenyl group could occupy hydrophobic pockets .
- In contrast, Compound 6 () activates AMPK via indirect mechanisms, demonstrating scaffold versatility for divergent targets .
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